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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the immunoprecipitation of Receptor-

Interacting Protein Kinase 2 (RIPK2) from cultured cells following treatment with the specific

inhibitor, OD36. This procedure is essential for studying the post-translational modifications of

RIPK2, such as ubiquitination, and for elucidating the mechanism of action of RIPK2 inhibitors

in the context of NOD1/2 signaling pathways.

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node downstream of the

intracellular pattern recognition receptors NOD1 and NOD2. Upon activation, RIPK2 undergoes

autophosphorylation and ubiquitination, leading to the activation of NF-κB and MAPK signaling

pathways and the subsequent production of pro-inflammatory cytokines.[1][2] The inhibitor

OD36 has been identified as a potent inhibitor of RIPK2 kinase activity, effectively blocking its

autophosphorylation and downstream signaling cascades.[1] Understanding the effect of OD36
on RIPK2 ubiquitination is crucial for characterizing its therapeutic potential in inflammatory

diseases.
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Parameter Recommendation Notes

Cell Line

THP-1, HEK293T, or other

suitable cell lines expressing

NOD1/2 and RIPK2.

Cell line selection should be

based on the specific research

question.

OD36 Treatment
100 nM for 30 minutes prior to

stimulation.

Optimal concentration and time

may vary depending on the

cell line and experimental

goals. A dose-response and

time-course experiment is

recommended.

Stimulation
L18-MDP (200 ng/mL) for 30-

60 minutes.

L18-MDP is a potent NOD2

agonist. Other NOD1/2

agonists can be used.

Lysis Buffer
Modified RIPA or IP Lysis

Buffer.

See Protocol Section for

detailed composition. The

buffer should effectively

solubilize proteins while

preserving protein-protein

interactions and post-

translational modifications.

Antibodies

Anti-RIPK2 (for IP), Anti-

Ubiquitin (for WB), Anti-RIPK2

(for WB).

High-quality, validated

antibodies are crucial for

successful

immunoprecipitation and

western blotting.

Beads
Protein A/G Agarose or

Magnetic Beads.

Choice depends on the isotype

of the primary antibody and

user preference.
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Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of OD36.
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1. Cell Culture and OD36 Treatment

2. Cell Stimulation (e.g., L18-MDP)

3. Cell Lysis

4. Lysate Pre-clearing

5. Immunoprecipitation with Anti-RIPK2 Antibody

6. Washing the Immunocomplex

7. Elution of Proteins

8. SDS-PAGE and Western Blotting

9. Detection with Anti-Ubiquitin and Anti-RIPK2 Antibodies
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Caption: Experimental workflow for RIPK2 immunoprecipitation.
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Experimental Protocols
Cell Culture and Treatment

Seed THP-1 cells (or other suitable cells) at a density of 1 x 10^6 cells/mL in RPMI-1640

medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

For experiments, differentiate THP-1 monocytes into macrophages by treating with 100

ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

Prior to stimulation, replace the medium with fresh, serum-free medium.

Pre-treat the cells with 100 nM OD36 (or vehicle control, e.g., DMSO) for 30 minutes.

Cell Stimulation
Following the pre-treatment with OD36, stimulate the cells with 200 ng/mL L18-MDP for 30-

60 minutes to activate the NOD2-RIPK2 signaling pathway.

A non-stimulated control should be included to assess basal levels of RIPK2 ubiquitination.

Cell Lysis
After stimulation, wash the cells once with ice-cold phosphate-buffered saline (PBS).

Lyse the cells by adding 1 mL of ice-cold IP Lysis Buffer per 10 cm dish.

IP Lysis Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1%

Triton X-100, supplemented with protease and phosphatase inhibitor cocktails. For

ubiquitination studies, add 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating

enzymes (DUBs).

Incubate the plates on ice for 10-15 minutes with occasional swirling.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
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Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate using a BCA protein assay.

Lysate Pre-clearing
To reduce non-specific binding, pre-clear the lysate by adding 20 µL of Protein A/G agarose

bead slurry to 1 mg of total protein lysate.

Incubate on a rotator for 1 hour at 4°C.

Centrifuge at 2,500 rpm for 3 minutes at 4°C.

Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

Immunoprecipitation
To the pre-cleared lysate, add 2-5 µg of a high-quality anti-RIPK2 antibody.

Incubate on a rotator overnight at 4°C to allow for the formation of the antibody-antigen

complex.

Add 30 µL of Protein A/G agarose bead slurry to the lysate-antibody mixture.

Incubate on a rotator for 2-4 hours at 4°C to capture the immunocomplexes.

Washing the Immunocomplex
Centrifuge the tubes at 2,500 rpm for 3 minutes at 4°C to pellet the beads.

Carefully aspirate and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer. After each wash, centrifuge

as described above and discard the supernatant.

After the final wash, carefully remove all residual buffer.

Elution of Proteins
Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer.
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Boil the samples at 95-100°C for 5-10 minutes to elute the proteins from the beads and

denature them.

Centrifuge at 14,000 x g for 5 minutes to pellet the beads.

Carefully transfer the supernatant containing the eluted proteins to a new tube.

SDS-PAGE and Western Blotting
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto

an SDS-PAGE gel (8-10% acrylamide is suitable for resolving RIPK2).

Perform electrophoresis to separate the proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Detection
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones)

overnight at 4°C to detect ubiquitinated RIPK2. A high molecular weight smear above the

RIPK2 band is indicative of polyubiquitination.

Wash the membrane three times with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at

room temperature.

Wash the membrane three times with TBST.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an

appropriate imaging system.

To confirm the immunoprecipitation of RIPK2, the membrane can be stripped and re-probed

with an anti-RIPK2 antibody.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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